2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide
Overview
Description
2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Non-Linear Optical Activity
- Spectroscopic and Quantum Mechanical Studies: Certain analogs of the compound, including N-(3-Chlorophenyl) derivatives, have been studied for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection. Their non-linear optical activity, which is critical for photonic applications, has also been investigated (Mary et al., 2020).
Crystal Structures and Hydrogen Bonding
- Crystal Structures: Studies have examined the crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding the material properties and potential applications in crystal engineering (Narayana et al., 2016).
Reactivity and Synthesis of Derivatives
- Oxidation Reactivity: Research on the chemical oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, provides insights into their reactivity and potential for creating diverse derivatives, essential for expanding their applications in various fields (Pailloux et al., 2007).
- Synthesis of Corrosion Inhibitors: Derivatives of similar compounds have been synthesized and evaluated as corrosion inhibitors. This indicates potential industrial applications, particularly in materials science and engineering (Yıldırım & Cetin, 2008).
Biological Applications
- Anticonvulsant and Antinociceptive Activity: Related compounds, such as 3-(2-chlorophenyl) pyrrolidine derivatives, have been synthesized and evaluated for their anticonvulsant and analgesic properties, indicating potential applications in pharmaceuticals and medicine (Góra et al., 2021).
Nonlinear Optical Properties
- Nonlinear Optical Properties: Studies on crystalline structures similar to 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide, like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have highlighted their potential as candidates for photonic devices such as optical switches and modulators due to their promising nonlinear optical properties (Castro et al., 2017).
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-6-2-1-5-9(10)11(12(14)16)15-7-3-4-8-15/h1-2,5-6,11H,3-4,7-8H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCMDIMPLMCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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